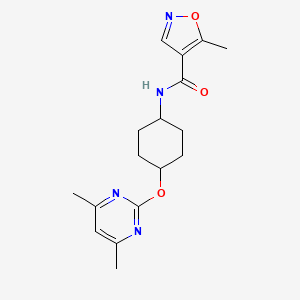
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- Cyclohexyl group : Provides hydrophobic characteristics.
- Dimethylpyrimidinyl moiety : Suggests potential interactions with biological targets.
- Isoxazole ring : A heterocyclic structure that contributes to the compound's reactivity and biological properties.
The molecular formula is C19H24N4O2, with a molecular weight of 340.4 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the cyclohexyl and pyrimidinyl groups : These steps may utilize coupling reactions that enhance the yield and purity of the final product.
- Purification : Techniques such as recrystallization or chromatography are often employed to isolate the desired compound.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various tumor cell lines. It has been particularly effective against cells expressing specific oncogenes, suggesting a targeted mechanism of action .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Studies have indicated that it can reduce inflammatory markers in cellular models, potentially through inhibition of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE). This inhibition is significant in the context of neurodegenerative diseases where AChE plays a pivotal role .
In Vitro Studies
In a study examining the cytotoxic effects of various compounds on cancer cell lines, this compound was found to have an IC50 value significantly lower than many standard chemotherapeutic agents, indicating potent activity against resistant cancer cells .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. In K-Ras transgenic mice models, treatment with this compound resulted in reduced tumor burden and improved survival rates compared to control groups .
Summary Table of Biological Activities
| Activity Type | Mechanism | Findings |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | Significant growth inhibition in various cancer lines |
| Anti-inflammatory | Reduction of inflammatory cytokines | Decreased levels of TNF-alpha and IL-6 in vitro |
| Enzyme inhibition | AChE inhibition | Effective against AChE with potential neuroprotective effects |
特性
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-8-11(2)20-17(19-10)23-14-6-4-13(5-7-14)21-16(22)15-9-18-24-12(15)3/h8-9,13-14H,4-7H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFANLRJHGIIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=C(ON=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













